molecular formula C16H13ClN2O2 B593073 Temazepam-D5 CAS No. 136765-51-0

Temazepam-D5

Cat. No. B593073
Key on ui cas rn: 136765-51-0
M. Wt: 305.77 g/mol
InChI Key: SEQDDYPDSLOBDC-VIQYUKPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04412952

Procedure details

When the above procedure is carried out and in place of 205 g. of O-acetyl temazepam there is used a corresponding quantity of 3-benzoyl-5-(o-chlorophenyl)-1,3-dihydro-1-methyl-8-trifluoromethyl-2H-1,4-benzodiazepine-2-one or 1,3-dihydro-1-methyl-7-nitro-3-phenacetyl-5-(p-trifluoromethylphenyl)-2H-1,4-benzodiazepine-2-one, there is obtained the corresponding 5-(o-chlorophenyl)-7-trifluoromethyl and 5-(p-trifluoromethylphenyl)-7-nitro analog of temazepam, respectively, in high yield and purity.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-benzoyl-5-(o-chlorophenyl)-1,3-dihydro-1-methyl-8-trifluoromethyl-2H-1,4-benzodiazepine-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1,3-dihydro-1-methyl-7-nitro-3-phenacetyl-5-(p-trifluoromethylphenyl)-2H-1,4-benzodiazepine-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
5-(o-chlorophenyl)-7-trifluoromethyl
Name
temazepam

Identifiers

REACTION_CXSMILES
C([O:4][CH:5]1[N:11]=[C:10]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:9]2[CH:18]=[C:19]([Cl:22])[CH:20]=[CH:21][C:8]=2[N:7]([CH3:23])[C:6]1=[O:24])(=O)C.C(C1N=C(C2C=CC=CC=2Cl)C2C=CC(C(F)(F)F)=CC=2N(C)C1=O)(=O)C1C=CC=CC=1>>[CH3:23][N:7]1[C:6](=[O:24])[CH:5]([OH:4])[N:11]=[C:10]([C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=2)[C:9]2[CH:18]=[C:19]([Cl:22])[CH:20]=[CH:21][C:8]1=2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1C(N(C2=C(C(=N1)C1=CC=CC=C1)C=C(C=C2)Cl)C)=O
Step Two
Name
3-benzoyl-5-(o-chlorophenyl)-1,3-dihydro-1-methyl-8-trifluoromethyl-2H-1,4-benzodiazepine-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1C(N(C2=C(C(=N1)C1=C(C=CC=C1)Cl)C=CC(=C2)C(F)(F)F)C)=O
Step Three
Name
1,3-dihydro-1-methyl-7-nitro-3-phenacetyl-5-(p-trifluoromethylphenyl)-2H-1,4-benzodiazepine-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
[Compound]
Name
5-(o-chlorophenyl)-7-trifluoromethyl
Type
product
Smiles
Name
temazepam
Type
product
Smiles
CN1C=2C=CC(=CC2C(=NC(C1=O)O)C=3C=CC=CC3)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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